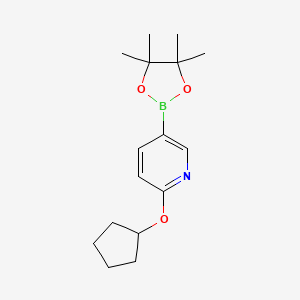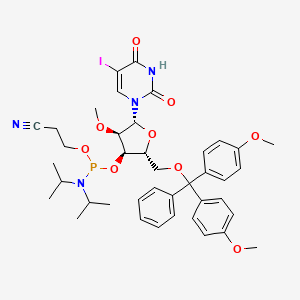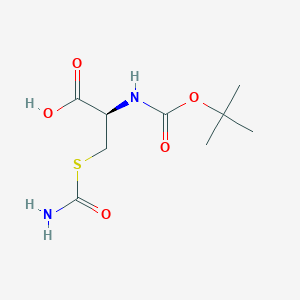![molecular formula C13H13Cl2F2NO2 B13715863 trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33401685 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401685 involves several steps, each requiring specific reagents and conditions. One common method includes the use of organometallic reagents in a controlled environment to ensure the purity and yield of the final product. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of MFCD33401685 is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
化学反応の分析
Types of Reactions
MFCD33401685 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new functionalized derivatives of MFCD33401685.
科学的研究の応用
MFCD33401685 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Researchers investigate its potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: MFCD33401685 is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of MFCD33401685 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. This inhibition can result in therapeutic effects, such as reducing inflammation or slowing the progression of a disease.
類似化合物との比較
MFCD33401685 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD33401684 and MFCD33401686.
Uniqueness: MFCD33401685 may exhibit higher stability, reactivity, or selectivity compared to its analogs. These properties make it more suitable for specific applications, such as in drug development or material science.
特性
分子式 |
C13H13Cl2F2NO2 |
|---|---|
分子量 |
324.15 g/mol |
IUPAC名 |
4-[(2,6-dichloropyridin-4-yl)-difluoromethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13Cl2F2NO2/c14-10-5-9(6-11(15)18-10)13(16,17)8-3-1-7(2-4-8)12(19)20/h5-8H,1-4H2,(H,19,20) |
InChIキー |
LFRRYXPQSLKYNV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)O)C(C2=CC(=NC(=C2)Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)







amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
